Tert-butyl 3-nitrobenzoate

Description

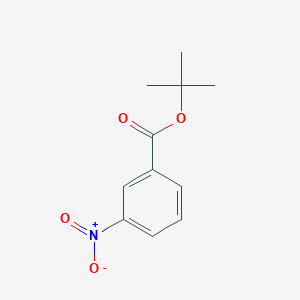

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474798 | |

| Record name | Tert-butyl 3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-99-8 | |

| Record name | Tert-butyl 3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-butyl 3-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-nitrobenzoate from 3-nitrobenzoic acid, a key transformation in the development of various pharmaceutical and fine chemical entities. Due to the steric hindrance presented by the tert-butyl group, direct Fischer esterification is often inefficient. This document details two robust and widely applicable methods for this synthesis: the use of di-tert-butyl dicarbonate ((BOC)₂O) with 4-(dimethylamino)pyridine (DMAP) and the Steglich esterification.

Synthetic Strategies and Mechanisms

The synthesis of tert-butyl esters from carboxylic acids and the sterically demanding tert-butanol requires the activation of the carboxylic acid. The two primary methods discussed herein achieve this through different pathways.

Di-tert-butyl Dicarbonate ((BOC)₂O) and DMAP Method

This method relies on the in-situ formation of a highly reactive mixed anhydride. Di-tert-butyl dicarbonate, in the presence of a nucleophilic catalyst such as DMAP, reacts with the carboxylic acid to form a mixed anhydride. This intermediate is then susceptible to nucleophilic attack by tert-butanol to yield the desired ester. The byproducts of this reaction, carbon dioxide and tert-butanol, are volatile, which simplifies the purification process.

A Technical Guide to tert-Butyl 3-nitrobenzoate: Properties, Synthesis, and Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of tert-butyl 3-nitrobenzoate, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to present its core physical and chemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis, and key chemical transformations. This guide is intended to serve as a foundational resource for professionals utilizing nitroaromatic compounds in research and development.

Core Physical and Chemical Properties

Tert-butyl 3-nitrobenzoate is an aromatic compound containing both a nitro group and a tert-butyl ester functional group. These groups dictate its physical properties and chemical reactivity. While specific experimental values are not widely published, the properties can be reliably estimated based on its structure and comparison with analogs like methyl 3-nitrobenzoate and butyl 3-nitrobenzoate.

General Properties

The following table summarizes the key identifiers and calculated properties for tert-butyl 3-nitrobenzoate.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-nitrobenzoate | - |

| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated[1][2] |

| CAS Number | Not readily available | - |

| Appearance (Predicted) | Off-white to beige crystalline solid | Inferred from[3] |

Estimated Physical Data

Quantitative physical data is presented below, with values for analogous compounds provided for comparison. The bulky tert-butyl group is expected to influence melting and boiling points compared to less sterically hindered esters.

| Property | Predicted/Estimated Value for tert-Butyl 3-nitrobenzoate | Comparative Data |

| Melting Point (°C) | ~60 - 80 | 78-80 °C (for Methyl 3-nitrobenzoate)[4] |

| Boiling Point (°C) | > 280 | 279 °C (for Methyl 3-nitrobenzoate)[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ethyl acetate, CH₂Cl₂). | Inferred from[5][6] |

Spectroscopic Data (Predicted)

No experimental spectra for tert-butyl 3-nitrobenzoate are readily available. However, its spectral characteristics can be accurately predicted based on the well-documented data of its constituent functional groups and related structures.[7][8]

Predicted ¹H NMR

-

Solvent: CDCl₃

-

Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.8 | t (triplet) | 1H | Ar-H (C2, between two EWGs) |

| ~ 8.4 | ddd | 1H | Ar-H (C4 or C6) |

| ~ 8.3 | ddd | 1H | Ar-H (C6 or C4) |

| ~ 7.6 | t (triplet) | 1H | Ar-H (C5) |

| ~ 1.6 | s (singlet) | 9H | -C(CH ₃)₃ (tert-butyl group) |

Predicted ¹³C NMR

-

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 | C =O (Ester carbonyl) |

| ~ 148 | Ar-C -NO₂ |

| ~ 135 | Ar-C H |

| ~ 132 | Ar-C -COO |

| ~ 129 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 124 | Ar-C H |

| ~ 82 | -C (CH₃)₃ (Quaternary tert-butyl C) |

| ~ 28 | -C(C H₃)₃ (tert-butyl methyls) |

Predicted IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 | Aromatic C-H stretch |

| ~ 2980 | Aliphatic C-H stretch (tert-butyl) |

| ~ 1725 | C=O stretch (Ester) |

| ~ 1530 | Asymmetric N-O stretch (Nitro group) |

| ~ 1350 | Symmetric N-O stretch (Nitro group) |

| ~ 1280 | C-O stretch (Ester) |

Synthesis and Experimental Protocols

The most direct and reliable method for synthesizing tert-butyl 3-nitrobenzoate is via the Fischer esterification of 3-nitrobenzoic acid with tert-butanol, catalyzed by a strong acid.

Fischer Esterification Workflow

References

- 1. Butyl 3-nitrobenzoate | C11H13NO4 | CID 235652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl p-nitroperbenzoate | C11H13NO5 | CID 312028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-nitrobenzoate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. rsc.org [rsc.org]

- 8. aiinmr.com [aiinmr.com]

Tert-butyl 3-nitrobenzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on tert-butyl 3-nitrobenzoate, a key chemical intermediate in various synthetic processes. The data herein is intended to support laboratory research and development activities.

Physicochemical Data

The fundamental physicochemical properties of tert-butyl 3-nitrobenzoate are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 58656-99-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 223.23 g/mol | [1][3] |

Chemical Identification

A visual representation of the relationship between the compound's name and its primary identifiers is provided below.

Chemical compound and its key identifiers.

Experimental Protocols

While this document does not detail specific experimental protocols, tert-butyl 3-nitrobenzoate is commonly utilized as an intermediate in organic synthesis. Researchers employing this compound would typically follow standard laboratory procedures for esterification and nitration reactions, with appropriate safety precautions for handling nitro compounds. Methodologies for its use in specific synthetic pathways, such as in the development of pharmaceuticals or agrochemicals, would be highly dependent on the target molecule.[1] It is recommended to consult peer-reviewed literature for detailed experimental procedures relevant to your specific application.

References

An In-depth Technical Guide to tert-Butyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-nitrobenzoate (CAS No. 58656-99-8), a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical properties, experimental protocols for its synthesis, and its potential role in drug discovery based on the established mechanisms of related nitroaromatic compounds.

Chemical Identity and Properties

The formal IUPAC name for the compound is tert-butyl 3-nitrobenzoate . It is characterized by a benzene ring substituted with a nitro group at the meta-position relative to a tert-butyl ester.

Physicochemical Data

The key quantitative data for tert-butyl 3-nitrobenzoate are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 58656-99-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Boiling Point | 440 °C at 760 mmHg | [4] |

| Density | 1.201 g/cm³ | [4] |

| Flash Point | 219.9 °C | [4] |

| Refractive Index | 1.531 | [4] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis and Experimental Protocols

Two primary synthetic routes are viable for the preparation of tert-butyl 3-nitrobenzoate: electrophilic nitration of a pre-formed ester and esterification of the corresponding carboxylic acid.

Protocol 1: Electrophilic Nitration of tert-Butyl Benzoate

This method is adapted from the well-established procedure for the nitration of similar benzoate esters.[5] The ester group is a meta-director, leading to the desired 3-substituted product.

Reaction Workflow:

Caption: Workflow for the synthesis of tert-butyl 3-nitrobenzoate via nitration.

Methodology:

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.0 eq) dropwise to chilled (0-5 °C) concentrated sulfuric acid (1.0 eq) with stirring. Keep the mixture in an ice bath.

-

Reaction Setup: Dissolve tert-butyl benzoate (1.0 eq) in concentrated sulfuric acid (2.0 eq) in a round-bottomed flask. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of tert-butyl benzoate. The rate of addition must be controlled to maintain the internal temperature below 15 °C.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Esterification of 3-Nitrobenzoic Acid

This protocol involves the direct esterification of 3-nitrobenzoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is inefficient. An activation of the carboxylic acid is typically required.

Methodology:

-

Acid Chloride Formation: Convert 3-nitrobenzoic acid (1.0 eq) to 3-nitrobenzoyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

-

Esterification: In a separate flask, dissolve tert-butanol (1.2 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an inert solvent (e.g., DCM) under an inert atmosphere (N₂).

-

Reaction: Cool the alcohol/pyridine solution to 0 °C and slowly add the 3-nitrobenzoyl chloride solution dropwise.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and perform a standard liquid-liquid extraction. The organic layer is then washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Spectroscopic and Analytical Data (Predicted)

Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern between δ 7.5-8.8 ppm. Expect a singlet-like resonance near δ 8.8 ppm (proton between two electron-withdrawing groups), and three other multiplets corresponding to the other aromatic protons. tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.6 ppm. |

| ¹³C NMR | Carbonyl Carbon: δ 164-166 ppm. Quaternary tert-Butyl Carbon: δ 81-83 ppm. Aromatic Carbons: Six signals between δ 120-150 ppm, with the carbon attached to the nitro group being the most deshielded (around δ 148 ppm). tert-Butyl Methyl Carbons: A single peak around δ 28 ppm. |

| IR (Infrared) | C=O Stretch (Ester): Strong, sharp absorption at 1720-1740 cm⁻¹. NO₂ Asymmetric Stretch: Strong absorption at 1520-1540 cm⁻¹.[8] NO₂ Symmetric Stretch: Strong absorption at 1340-1355 cm⁻¹.[8] C-O Stretch (Ester): Absorption in the 1150-1250 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): Peak at m/z = 223. Major Fragments: Expect a prominent peak at m/z = 167 due to the loss of the tert-butyl group (C₄H₈, 56 Da) via McLafferty rearrangement or alpha cleavage. A peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺ is also expected to be significant. Other fragments would include those from the nitrobenzoyl moiety (e.g., m/z = 150, 121, 104, 76). |

Role in Drug Development and Signaling Pathways

Nitroaromatic compounds, including nitrobenzoate derivatives, are of significant interest to drug development professionals due to their mechanism of action, which often involves bioreductive activation.

Mechanism of Action: Bioreductive Prodrugs

The core principle behind the therapeutic and toxicological effects of many nitroaromatic compounds is the reduction of the nitro group within biological systems. This process is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors or within certain anaerobic bacteria and protozoa.

Caption: Generalized pathway for the bioreductive activation of nitroaromatic drugs.

-

Enzymatic Reduction: The electron-withdrawing nitro group makes the compound a substrate for various cellular nitroreductases. These enzymes transfer one or two electrons to the nitro group.

-

Formation of Reactive Species: This reduction generates highly reactive intermediates, including the nitro radical anion (R-NO₂•⁻), a nitroso species (R-NO), and a hydroxylamine derivative (R-NHOH).

-

Cellular Damage: These reactive species can covalently modify and damage critical cellular macromolecules such as DNA, proteins, and lipids. This leads to disruption of cellular function and ultimately results in cytotoxicity, providing the basis for their use as antimicrobial or anticancer agents.

The presence of the ester functional group in tert-butyl 3-nitrobenzoate also presents the possibility of it acting as a dual prodrug. Cellular esterases could hydrolyze the tert-butyl ester to release 3-nitrobenzoic acid, potentially altering the compound's solubility, cell permeability, and activity profile. This dual-action potential makes such structures versatile scaffolds for medicinal chemistry.

Safety and Handling

Tert-butyl 3-nitrobenzoate should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: May cause an allergic skin reaction and causes serious eye irritation.[2] It may be harmful if ingested or inhaled, and is irritating to mucous membranes and the upper respiratory tract.[2]

-

Precautionary Measures:

-

Wear protective gloves, safety goggles, and appropriate lab clothing.[2]

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides.[2]

References

- 1. TERT-BUTYL 3-NITROBENZOATE | 58656-99-8 [m.chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. molbase.com [molbase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Butyl 3-nitrobenzoate | C11H13NO4 | CID 235652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciencing.com [sciencing.com]

Solubility of tert-butyl 3-nitrobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of tert-butyl 3-nitrobenzoate in organic solvents. A thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this particular compound. While information on the synthesis and physical properties of related nitrobenzoate compounds is available, direct and detailed experimental values for the solubility of tert-butyl 3-nitrobenzoate remain unpublished.

This guide will, therefore, focus on providing a framework for understanding and determining the solubility of this compound. It will present general experimental protocols that are widely accepted in the field for measuring the solubility of organic compounds. Furthermore, it will provide context by briefly touching upon the properties of structurally similar molecules where data is accessible.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like tert-butyl 3-nitrobenzoate, which may serve as an intermediate in organic synthesis or as a building block in drug discovery, understanding its solubility in various organic solvents is crucial for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis and purification.

-

Process Development: Designing efficient crystallization and isolation procedures.

-

Formulation Studies: Developing stable and effective formulations for downstream applications.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

Experimental Determination of Solubility

The absence of published data necessitates experimental determination of the solubility of tert-butyl 3-nitrobenzoate. A common and reliable method for this is the isothermal equilibrium method . The general workflow for this method is outlined below.

General Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol: Isothermal Equilibrium Method

-

Material Preparation:

-

Ensure the tert-butyl 3-nitrobenzoate is of high purity. This can be achieved through recrystallization or column chromatography. The purity should be confirmed by analytical techniques such as NMR, HPLC, and melting point determination.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

-

Sample Preparation:

-

Add an excess amount of solid tert-butyl 3-nitrobenzoate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare separate vials for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C) as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. The sample should then be filtered through a fine (e.g., 0.22 µm) filter to remove any remaining solid particles.

-

-

Analysis:

-

The concentration of tert-butyl 3-nitrobenzoate in the filtered supernatant is then determined. Common analytical methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This is a simple but can be a less accurate method.

-

High-Performance Liquid Chromatography (HPLC): The saturated solution is diluted with a suitable solvent and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of tert-butyl 3-nitrobenzoate.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L) at a specified temperature.

-

Data for Structurally Related Compounds

While no quantitative solubility data was found for tert-butyl 3-nitrobenzoate, qualitative information for a related compound, methyl 3-nitrobenzoate, indicates it is soluble in hot ethanol and can be recrystallized from a water-ethanol mixture. This suggests that tert-butyl 3-nitrobenzoate may also exhibit solubility in polar protic solvents like alcohols. The tert-butyl group, being bulkier and more lipophilic than a methyl group, might influence its solubility profile, potentially increasing its solubility in less polar organic solvents compared to its methyl ester counterpart.

Conclusion

The solubility of tert-butyl 3-nitrobenzoate in organic solvents is a critical piece of information for its effective use in research and development. Due to the absence of published quantitative data, experimental determination is necessary. The provided experimental workflow and protocol for the isothermal equilibrium method offer a robust starting point for researchers to generate reliable solubility data. Such data will be invaluable for the optimization of synthetic procedures, purification processes, and the development of new chemical entities. It is recommended that solubility studies be conducted in a range of solvents with varying polarities to establish a comprehensive solubility profile for this compound.

An In-depth Technical Guide to the Stability and Storage of tert-butyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-nitrobenzoate is an organic compound featuring a nitroaromatic ring and a tert-butyl ester functional group. The stability and proper storage of this compound are critical for maintaining its purity and reactivity in research and development settings. This document provides a technical overview of the factors influencing its stability, recommended storage conditions, and general protocols for stability assessment.

Chemical Stability Profile

The stability of tert-butyl 3-nitrobenzoate is governed by the chemical reactivity of its two primary functional groups.

-

Tert-Butyl Ester Group: The tert-butyl ester is known for its relative stability against a variety of nucleophiles and reducing agents.[1] However, it is susceptible to cleavage under acidic conditions.[2] This acid-catalyzed hydrolysis is the most probable degradation pathway for the ester functionality. Even mild acidic conditions or the presence of Lewis acids can facilitate this degradation.[2][3]

-

Aromatic Nitro Group: The nitro group is strongly electron-withdrawing, which makes the aromatic ring resistant to oxidative degradation.[4] Nitroaromatic compounds are thermodynamically unstable and can be sensitive to heat.[5][6] Impurities can significantly lower the thermal stability of nitro compounds.[5]

Recommended Storage and Handling

Based on the properties of similar compounds, such as methyl 3-nitrobenzoate, the following storage and handling conditions are recommended to ensure the long-term stability of tert-butyl 3-nitrobenzoate.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[7] | Minimizes the rate of potential thermal degradation. |

| Light | Keep container protected from light.[8] | Aromatic nitro compounds can be light-sensitive. |

| Atmosphere | Store in a tightly closed container.[7][9] | Prevents exposure to moisture and atmospheric contaminants. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation and interaction with atmospheric moisture. |

| pH | Avoid contact with acidic and basic conditions. | The tert-butyl ester is sensitive to acid-catalyzed hydrolysis, and the nitro group's stability can be affected by strong bases. |

Handling:

-

Use in a well-ventilated area.[8]

-

Wash hands thoroughly after handling.[7]

-

Wear appropriate personal protective equipment, including gloves and safety glasses.[8]

Potential Degradation Pathways

The primary degradation pathways for tert-butyl 3-nitrobenzoate are anticipated to be hydrolysis of the ester and reduction of the nitro group.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Commercial Sourcing and Synthetic Methodologies for tert-Butyl 3-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-nitrobenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its sterically hindered ester group provides a useful protecting group for the carboxylic acid functionality, while the nitro group can be readily transformed into a variety of other functional groups, such as amines, or used to influence the electronic properties of the aromatic ring. This technical guide provides an in-depth overview of the commercial availability of tert-butyl 3-nitrobenzoate, along with a detailed examination of relevant synthetic methodologies.

Commercial Suppliers of tert-Butyl 3-Nitrobenzoate

A critical aspect of utilizing tert-butyl 3-nitrobenzoate in research and development is identifying reliable commercial sources. The following table summarizes the offerings from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | 28391 | ≥96% (HPLC) | 1g, 5g | $89.13 (1g), $281.62 (5g)[1] |

| SciSupplies | F066849-1G | 97.0% | 1g | Not Listed |

| BLD Pharm | BD155799 | 97% | 1g, 5g, 25g | Not Listed |

| A2B Chem | AB135799 | 97% | 1g, 5g | Not Listed |

| Key Organics | AB-3139 | >95% | 1g, 5g | Not Listed |

| ABCR | AB313910 | 95% | Not Listed | Not Listed |

Experimental Protocols

Method 1: Esterification of 3-Nitrobenzoic Acid with tert-Butanol (Analogous Procedure)

This method is based on the synthesis of a structurally similar compound, tert-butyl 3-methyl-4-nitrobenzoate, and can be adapted for the synthesis of tert-butyl 3-nitrobenzoate. The procedure involves the activation of the carboxylic acid with benzenesulfonyl chloride followed by reaction with tert-butanol.

Materials:

-

3-Nitrobenzoic acid

-

Pyridine

-

Benzenesulfonyl chloride

-

tert-Butanol

-

Hexane

-

Ethyl acetate

-

Water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-nitrobenzoic acid (1.0 equivalent) in pyridine, add benzenesulfonyl chloride (1.25 equivalents) rapidly while maintaining the internal temperature below 30°C with an ice bath.

-

Stir the mixture for 30 minutes.

-

Add tert-butanol (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature remains below 30°C.

-

Stir the reaction mixture for 2 hours.

-

Dissolve the mixture in a 4:1 solution of hexane:ethyl acetate and extract with water.

-

Concentrate the organic phase to yield the crude product.

-

The crude product can be purified by crystallization.

Method 2: Electrophilic Nitration of tert-Butyl Benzoate (Analogous Procedure)

This approach is based on the well-documented nitration of methyl benzoate. The conditions can be adapted for the nitration of tert-butyl benzoate, which would be expected to yield a mixture of isomers, with the meta-substituted product, tert-butyl 3-nitrobenzoate, being a significant component.

Materials:

-

tert-Butyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

In a flask, cool concentrated sulfuric acid. To the cooled acid, slowly add tert-butyl benzoate with stirring, maintaining a low temperature using an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of tert-butyl benzoate in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 5-15°C.

-

After the addition is complete, continue stirring for 15-30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid product and wash with cold water.

-

The crude product can be purified by recrystallization from methanol.

Key Signaling Pathways and Experimental Workflows

The selection of a suitable commercial supplier is a critical first step in the procurement of chemical reagents for research and development. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection of a commercial supplier for tert-butyl 3-nitrobenzoate.

The synthesis of tert-butyl 3-nitrobenzoate via electrophilic nitration involves a well-understood reaction mechanism. The following diagram illustrates the key steps in this pathway.

Caption: The reaction pathway for the electrophilic nitration of tert-butyl benzoate.

Conclusion

tert-Butyl 3-nitrobenzoate is a commercially available reagent from a number of specialized chemical suppliers. For applications requiring larger quantities or specific purity grades not commercially available, the compound can be synthesized through established organic chemistry reactions. The provided analogous experimental protocols for esterification and nitration offer a solid foundation for its laboratory-scale preparation. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction conditions may require optimization to achieve the desired yield and purity.

References

Regioselectivity in the Nitration of tert-Butyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Understanding and controlling the regioselectivity of this electrophilic aromatic substitution (EAS) reaction is paramount for efficient and predictable synthesis. This technical guide provides a comprehensive analysis of the regioselectivity in the nitration of tert-butyl benzoate. It delves into the electronic and steric effects of the constituent functional groups, presents predicted quantitative data on isomer distribution, and offers a detailed experimental protocol for the reaction. Visual aids in the form of logical and mechanistic diagrams are provided to enhance understanding.

Introduction: The Interplay of Directing Groups

The regiochemical outcome of the nitration of tert-butyl benzoate is governed by the competing directing effects of its two substituents: the tert-butyl group and the benzoate ester group.

-

The tert-Butyl Group : As an alkyl group, the tert-butyl substituent is an activating group and an ortho, para-director. This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. However, the significant steric bulk of the tert-butyl group severely hinders the approach of the electrophile to the ortho positions.

-

The Benzoate Ester Group (-COOC(CH₃)₃) : The ester functionality is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position, which is less deactivated than the ortho and para positions.

Given these opposing influences, the nitration of tert-butyl benzoate presents an interesting case of regiochemical control where both electronic and steric factors play a crucial role in determining the final product distribution.

Predicted Product Distribution

-

Nitration of tert-butylbenzene : The nitration of tert-butylbenzene yields a mixture of isomers with a strong preference for the para product due to the steric hindrance of the bulky tert-butyl group at the ortho positions.

-

Nitration of Ethyl Benzoate : The nitration of ethyl benzoate, an ester of benzoic acid, results predominantly in the meta isomer, confirming the meta-directing nature of the ester group.

Considering the deactivating and meta-directing nature of the benzoate group, it is expected to be the dominant directing influence in the nitration of tert-butyl benzoate. The bulky tert-butyl group, while an ortho, para-director, is attached to the deactivating ester functionality, which diminishes its activating influence on the ring. Therefore, the primary products will be the result of nitration at the positions meta to the ester group.

Table 1: Predicted Quantitative Data for the Nitration of tert-Butyl Benzoate

| Isomer | Predicted Position of Nitration | Predicted Yield (%) | Rationale |

| tert-Butyl 3-nitrobenzoate | meta to the ester group | Major Product (>70%) | The ester group is a strong deactivating and meta-directing group. |

| tert-Butyl 4-nitrobenzoate | para to the ester group | Minor Product | The tert-butyl group is ortho, para-directing, but its influence is secondary to the deactivating ester. |

| tert-Butyl 2-nitrobenzoate | ortho to the ester group | Trace Amount | Significant steric hindrance from both the ester and the tert-butyl group. |

Experimental Protocol: Nitration of tert-Butyl Benzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate and can be applied to tert-butyl benzoate with appropriate safety precautions.[1][2][3]

Materials:

-

tert-Butyl benzoate

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Deionized water

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Substrate : Slowly add 5.0 g of tert-butyl benzoate to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction : Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of tert-butyl benzoate in sulfuric acid over a period of 20-30 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another 30 minutes.

-

Workup : Pour the reaction mixture slowly and carefully onto approximately 50 g of crushed ice in a beaker with stirring. A precipitate of the crude product should form.

-

Isolation of Crude Product : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two 20 mL portions of cold deionized water, followed by a 10 mL portion of cold 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with another two 20 mL portions of cold deionized water.

-

Purification : Recrystallize the crude product from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying : Collect the purified crystals by vacuum filtration and dry them in a desiccator over a drying agent or in a vacuum oven at a low temperature.

-

Analysis : Determine the yield and characterize the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and assess the isomeric purity.

Visualizing the Regioselectivity

The following diagrams illustrate the key concepts governing the regioselectivity of this reaction.

Caption: Logical flow of directing effects in the nitration of tert-butyl benzoate.

Caption: Experimental workflow for the nitration of tert-butyl benzoate.

Conclusion

The nitration of tert-butyl benzoate is a prime example of how the interplay between electronic and steric effects dictates the regiochemical outcome of an electrophilic aromatic substitution reaction. The strongly deactivating and meta-directing benzoate ester group is the primary determinant of the product distribution, leading to the formation of tert-butyl 3-nitrobenzoate as the major product. The ortho, para-directing but sterically hindered tert-butyl group has a lesser influence, resulting in the formation of minor amounts of the para isomer and only trace quantities of the ortho isomer. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient production of target molecules. The provided experimental protocol offers a practical guide for carrying out this transformation in a laboratory setting.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in tert-Butyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group as exemplified by tert-butyl 3-nitrobenzoate. The strategic placement of the nitro group in the meta position of the benzoate ring significantly influences the molecule's reactivity and physicochemical properties. This document will delve into the quantitative measures of this electronic effect, detailed experimental protocols for synthesis and characterization, and a visual representation of the underlying chemical principles.

The Strong Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. While the resonance effect of a meta-substituted nitro group does not directly delocalize the ring's pi electrons onto the nitro group, it still contributes to the overall electron-deficient character of the aromatic system. This electron withdrawal has profound consequences on the reactivity of the ester functional group and the acidity of the parent carboxylic acid.

A key manifestation of this electron-withdrawing effect is the increased acidity of the corresponding carboxylic acid, 3-nitrobenzoic acid, when compared to benzoic acid. The nitro group stabilizes the negative charge of the carboxylate anion, thereby favoring dissociation.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing strength of the meta-nitro group can be quantified using several key parameters, including the Hammett constant (σ) and the pKa of the parent acid.

| Parameter | Value | Description |

| Hammett Constant (σ) | meta-NO₂: +0.71 | A measure of the electronic effect of a substituent in the meta or para position of a benzene ring. A positive value indicates an electron-withdrawing group. |

| pKa of 3-Nitrobenzoic Acid | 3.47 (in water at 25°C) | The acid dissociation constant, which is a direct measure of acidity. For comparison, the pKa of benzoic acid is 4.20.[1] |

Physicochemical and Spectroscopic Properties of tert-Butyl 3-Nitrobenzoate

| Property | Predicted Value/Description | Basis of Prediction |

| Melting Point | Solid at room temperature | Methyl 3-nitrobenzoate has a melting point of 78-80°C. The larger tert-butyl group may influence the crystal packing, but it is expected to be a solid. |

| Boiling Point | > 280 °C | The boiling point is expected to be higher than that of methyl 3-nitrobenzoate (279°C) due to the increased molecular weight. |

| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H), ~8.4 (d, 1H), ~8.3 (d, 1H), ~7.7 (t, 1H), ~1.6 (s, 9H) | Based on the spectra of methyl 3-nitrobenzoate and other substituted nitrobenzenes. The aromatic protons are shifted downfield due to the deshielding effect of the nitro and ester groups. The tert-butyl protons will appear as a singlet in the aliphatic region.[2][3] |

| ¹³C NMR (CDCl₃) | δ ~164, ~148, ~135, ~132, ~130, ~127, ~124, ~83, ~28 | Predicted from data for methyl 3-nitrobenzoate and butyl 3-nitrobenzoate. The carbonyl carbon will be significantly downfield, followed by the aromatic carbons attached to the nitro and ester groups. The quaternary carbon of the tert-butyl group will be around 83 ppm, and the methyl carbons around 28 ppm.[2][3] |

| IR (KBr) | ~3100 cm⁻¹ (Ar C-H), ~2980 cm⁻¹ (Alkyl C-H), ~1730 cm⁻¹ (C=O), ~1530 cm⁻¹ (asym N-O), ~1350 cm⁻¹ (sym N-O), ~1280 cm⁻¹ (C-O) | Based on the characteristic absorption frequencies for the functional groups present in the molecule.[4][5][6] |

Experimental Protocols

Synthesis of tert-Butyl 3-Nitrobenzoate

This protocol is adapted from the synthesis of similar benzoate esters.

Materials:

-

3-Nitrobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

tert-Butanol

-

Pyridine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 3-nitrobenzoic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solid dissolves.

-

Esterification: In a separate flask, dissolve tert-butanol (1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM and cool to 0°C. Slowly add the freshly prepared 3-nitrobenzoyl chloride solution to the tert-butanol solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of tert-Butyl 3-Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra and assign the peaks based on their chemical shifts, integration (for ¹H), and multiplicities.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizing Electron-Withdrawing Effects and Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationship of the electron-withdrawing effects and a general workflow for the synthesis and characterization of tert-butyl 3-nitrobenzoate.

Caption: Logical flow of the electron-withdrawing effects of the nitro group.

Caption: General workflow for the synthesis and characterization of tert-butyl 3-nitrobenzoate.

Conclusion

The meta-nitro group in tert-butyl 3-nitrobenzoate serves as a powerful tool for modulating the electronic properties of the molecule. Its strong electron-withdrawing nature, quantifiable through Hammett constants and pKa values, enhances the electrophilicity of the carbonyl carbon and increases the acidity of the parent carboxylic acid. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for researchers and drug development professionals to synthesize, characterize, and strategically utilize this and similar compounds in their scientific endeavors. The provided visualizations offer a clear framework for understanding the chemical principles and the practical workflow involved.

References

- 1. Tert-butyl 3-methyl-2-nitrobenzoate | C12H15NO4 | CID 57944066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aiinmr.com [aiinmr.com]

- 3. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. tert-Butyl 3-aminobenzoate, in particular, serves as a valuable building block in the synthesis of various biologically active molecules and complex organic structures. This document provides detailed application notes and experimental protocols for the reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate, focusing on common and effective laboratory methods.

Overview of Reduction Methods

Several methods are available for the reduction of aromatic nitro groups, each with its own advantages and limitations regarding functional group tolerance, reaction conditions, and scalability. The most common methods for the synthesis of tert-butyl 3-aminobenzoate include:

-

Catalytic Hydrogenation: This is a widely used and often "clean" method that employs a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., hydrogen gas). It generally offers high yields and simple product isolation.

-

Metal-Acid Reductions: Classic methods using metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are robust and cost-effective.

-

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) offer milder conditions and can be advantageous when other reducible functional groups are present in the molecule.

The choice of method often depends on the scale of the reaction, the available equipment, and the presence of other functional groups on the substrate.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of aromatic nitrobenzoates. While specific data for tert-butyl 3-nitrobenzoate is not extensively published, the data for analogous substrates provides a useful benchmark for comparison.

| Method | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | Methyl 3-nitrobenzoate | 10% Pd/C | Methanol or Ethanol | Room Temperature | 2-4 | >95 |

| Iron/Acetic Acid | Methyl 3-nitrobenzoate | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 1-2 | ~70-90 |

| Tin(II) Chloride | 3-Nitroanisole | SnCl₂·2H₂O | Ethanol | 30 (ultrasound) | 2 | 89[1] |

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds and is expected to be highly effective for tert-butyl 3-nitrobenzoate.

Materials:

-

tert-Butyl 3-nitrobenzoate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon (Ar)

-

Celite® or filter paper

-

Round-bottom flask or hydrogenation vessel (e.g., Parr apparatus)

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask or a suitable hydrogenation vessel, dissolve tert-butyl 3-nitrobenzoate (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

-

Inert Atmosphere: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas to the vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the vessel (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tert-butyl 3-aminobenzoate can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if necessary.

Method 2: Reduction with Iron and Ammonium Chloride

This method provides a cost-effective alternative to catalytic hydrogenation.

Materials:

-

tert-Butyl 3-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl 3-nitrobenzoate (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

-

Reagent Addition: Add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude tert-butyl 3-aminobenzoate by recrystallization or column chromatography as described in Method 1.

Visualizations

Caption: Workflow for the catalytic hydrogenation of tert-butyl 3-nitrobenzoate.

References

Application Notes and Protocols: Catalytic Hydrogenation of tert-Butyl 3-Nitrobenzoate using Pd/C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines are vital intermediates for a vast array of products, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] Among the various available reduction methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the method of choice. This preference is due to its high efficiency, excellent chemoselectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture post-completion.[2][3]

This document provides detailed application notes and a representative experimental protocol for the catalytic hydrogenation of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate using a standard Pd/C catalyst and hydrogen gas. While a specific protocol for this exact substrate is not widely published, the provided methodology is adapted from established procedures for closely related compounds, such as methyl 3-nitrobenzoate, and reflects common practices in the field.[1][4]

Reaction Scheme

The overall transformation involves the reduction of the nitro group to an amine using hydrogen gas, catalyzed by palladium on carbon.

Caption: Reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate.

Data Presentation

The successful catalytic hydrogenation of nitroarenes is dependent on several factors, including the choice of solvent, hydrogen source, catalyst loading, temperature, and pressure. The following table summarizes typical conditions for the Pd/C-catalyzed reduction of nitroaromatics to provide a comparative overview.

Table 1: Summary of Typical Reaction Conditions for Pd/C Catalyzed Nitroarene Reduction

| Parameter | Typical Range/Value | Notes |

| Catalyst | 5-10% Pd on Carbon | 1-10 mol% loading is common. For difficult reductions, higher loading may be required.[1][4] |

| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Transfer hydrogenation agents like ammonium formate or hydrazine can also be used.[5] |

| Pressure | 1 atm (balloon) to 50 psi | Atmospheric pressure is often sufficient for nitro group reduction.[6] |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents like methanol and ethanol are generally preferred and can accelerate the reaction rate.[6][7] |

| Temperature | Room Temperature to 80 °C | The reduction of nitro groups is typically exothermic; reactions are often run at room temperature.[8] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of starting material. |

| Work-up | Filtration through Celite® | The heterogeneous catalyst is easily removed by filtration. The filter cake should be kept wet to prevent ignition.[9] |

| Yield | Generally >90% | High to quantitative yields are typical for this transformation.[4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of tert-butyl 3-nitrobenzoate.

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. Never allow the catalyst to dry in the air.[6] Always handle it in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials:

-

tert-Butyl 3-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH), reagent grade

-

Nitrogen (N₂) or Argon (Ar) gas

-

Hydrogen (H₂) gas supply (e.g., balloon or cylinder)

-

Celite® 545

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Hydrogen balloon setup (or Parr hydrogenation apparatus)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas (Balloon)

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-nitrobenzoate (e.g., 2.23 g, 10.0 mmol).

-

Dissolve the substrate in methanol (40 mL).

-

In a fume hood, carefully add 10% Pd/C (e.g., 106 mg, ~1 mol% Pd) to the flask. Note: Add the solid catalyst before the solvent if there is a concern about solvent vapors igniting.[6]

-

-

Inert Atmosphere Purge:

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum/inert gas line.

-

Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure the removal of all oxygen.

-

-

Hydrogenation:

-

Replace the inert gas atmosphere with hydrogen by connecting the flask to a hydrogen-filled balloon via a needle. For a more robust setup, a three-way stopcock can be used to switch between the vacuum/inert gas line and the hydrogen line.

-

Evacuate the flask one final time and backfill with hydrogen from the balloon. Repeat this hydrogen purge 2-3 times.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reaction Work-up:

-

Once the reaction is complete (typically indicated by the complete consumption of the starting material), carefully purge the flask with nitrogen or argon to remove all residual hydrogen gas.

-

Prepare a small pad of Celite® in a Büchner funnel.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, keep the Celite® pad wet with methanol at all times to prevent the catalyst from igniting upon exposure to air. [9]

-

Wash the filter cake with additional methanol (2 x 10 mL) to ensure all the product is collected.

-

The combined filtrate contains the desired product, tert-butyl 3-aminobenzoate.

-

-

Isolation:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be used as is or further purified by recrystallization or column chromatography if necessary.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of tert-butyl 3-nitrobenzoate.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. reddit.com [reddit.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. reddit.com [reddit.com]

Application Notes and Protocols: The Role of Tert-butyl 3-Nitrobenzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-nitrobenzoate is a key chemical precursor in the synthesis of various pharmaceutical intermediates. Its primary utility lies in its conversion to tert-butyl 3-aminobenzoate, a versatile building block in medicinal chemistry. The strategic placement of the amino group in the meta position on the benzene ring, combined with the bulky tert-butyl ester protecting group, allows for regioselective reactions and controlled synthetic pathways. This aminobenzoate derivative serves as a crucial scaffold for the construction of complex heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors.

This document provides detailed protocols for the synthesis of tert-butyl 3-nitrobenzoate and its subsequent reduction to tert-butyl 3-aminobenzoate. It also explores the application of this intermediate in the synthesis of indazole derivatives, a class of compounds with significant therapeutic importance.

Data Presentation

Table 1: Synthesis of Tert-butyl 3-nitrobenzoate via Esterification

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Nitrobenzoic acid | Pyridine, Benzenesulfonyl chloride, t-butanol | Hexane:Ethyl Acetate (4:1) | < 30 | 2.5 | 97 | Adapted from[1] |

| 4-Fluoro-3-nitrobenzoic acid | t-butanol, H₂SO₄ (cat.) | N/A (Microwave) | 130 | 0.42 | 1 | [2] |

Table 2: Reduction of Tert-butyl 3-nitrobenzoate to Tert-butyl 3-aminobenzoate

| Method | Catalyst/Reagent | Solvent | Pressure | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Catalytic Hydrogenation | 10% Pd/C | Methanol | 1 atm (H₂ balloon) | Room Temperature | 2-4 h | >95 | General Protocol |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | N/A | Reflux | 1-3 h | High | [3] |

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-nitrobenzoate from 3-Nitrobenzoic Acid

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 3-methyl-4-nitrobenzoate.[1]

Materials:

-

3-Nitrobenzoic acid

-

Pyridine

-

Benzenesulfonyl chloride

-

tert-Butanol

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid in pyridine with stirring.

-

Cool the mixture in an ice bath to maintain an internal temperature below 30°C.

-

Rapidly add benzenesulfonyl chloride to the stirred solution. If a precipitate forms, additional pyridine can be added to improve stirring.

-

Stir the mixture for 30 minutes.

-

Add tert-butanol dropwise over 30 minutes, ensuring the temperature remains below 30°C.

-

Allow the mixture to stir for an additional 2 hours at room temperature.

-

Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield tert-butyl 3-nitrobenzoate.

Protocol 2: Reduction of Tert-butyl 3-nitrobenzoate to Tert-butyl 3-aminobenzoate via Catalytic Hydrogenation

This is a general procedure for the catalytic hydrogenation of aromatic nitro compounds.

Materials:

-

Tert-butyl 3-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂) supply (e.g., balloon)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Celite® or filter paper

Procedure:

-

Dissolve tert-butyl 3-nitrobenzoate in methanol in a suitable reaction flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the flask and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the flask (e.g., via a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield tert-butyl 3-aminobenzoate.

Application in Pharmaceutical Synthesis: Synthesis of Indazole Intermediates

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent biological activities, including kinase inhibition.[4][5] The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. Tert-butyl 3-aminobenzoate can serve as a key starting material for the synthesis of indazoles with substitution at the 6-position of the indazole ring.

The general synthetic strategy involves the diazotization of the amino group of tert-butyl 3-aminobenzoate, followed by an intramolecular cyclization to form the indazole ring system. The resulting tert-butyl 1H-indazole-6-carboxylate can then be further elaborated into more complex pharmaceutical intermediates. This approach is particularly valuable for creating libraries of compounds for drug discovery, as modifications can be made to the indazole core or the ester group can be hydrolyzed to the carboxylic acid for further derivatization.

Visualizations

Caption: Synthetic pathway from 3-nitrobenzoic acid to an indazole intermediate.

Caption: Role of tert-butyl 3-aminobenzoate in drug discovery.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Tert-butyl 3-Nitrobenzoate in Medicinal Chemistry: A Gateway to Novel Therapeutics

For Immediate Release

Shanghai, China – December 27, 2025 – Tert-butyl 3-nitrobenzoate is a key chemical intermediate whose significance in medicinal chemistry is primarily as a precursor to tert-butyl 3-aminobenzoate. The strategic use of the tert-butyl group as a protecting agent for the carboxylic acid functionality, combined with the versatility of the amino group derived from the nitro precursor, provides a powerful platform for the synthesis of a diverse range of biologically active molecules. This application note details the synthesis, key reactions, and applications of tert-butyl 3-nitrobenzoate in the development of novel therapeutics, supported by experimental protocols and quantitative data.

Core Application: A Protected Building Block for Amine Derivatives

The principal application of tert-butyl 3-nitrobenzoate in medicinal chemistry lies in its conversion to tert-butyl 3-aminobenzoate. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions used to modify other parts of the molecule. The nitro group can be readily reduced to an amine, which then serves as a versatile chemical handle for the introduction of diverse functionalities through amide bond formation, C-N coupling reactions, and other transformations. This strategy is pivotal in the construction of complex molecules with desired pharmacological properties.

Synthesis and Key Transformations

The synthesis of medicinally relevant compounds using tert-butyl 3-nitrobenzoate as a starting material typically follows a two-step process: reduction of the nitro group followed by functionalization of the resulting amine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-nitrobenzoate

Protocol 2: Reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate

The reduction of the nitro group is a critical step. Catalytic hydrogenation is a common and efficient method.

-

Materials:

-

tert-butyl 3-nitrobenzoate

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

Dissolve tert-butyl 3-nitrobenzoate in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge with an inert gas to remove oxygen.

-

Introduce hydrogen gas (typically via a balloon or a pressurized system).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminobenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Application in the Synthesis of a GLP-1 Receptor Agonist Intermediate

A practical application of a derivative of tert-butyl 3-aminobenzoate is in the synthesis of small-molecule Glucagon-like peptide-1 (GLP-1) receptor agonists, which are of significant interest for the treatment of type 2 diabetes and obesity.

In one reported synthesis, a key intermediate, tert-butyl (3-(8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)phenyl) carbamate, was prepared. This compound features a tert-butyl carbamate group attached to the 3-position of a phenyl ring, a structure derived from 3-aminobenzoic acid where the carboxylic acid would be protected as a tert-butyl ester.

Table 1: Synthesis of a GLP-1 Receptor Agonist Intermediate [1]

| Compound Name | Starting Material Derivative | Reaction Type | Yield |

| tert-Butyl (3-(8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)phenyl) carbamate | 3-Aminophenyl derivative | Multistep synthesis | 13% |

This example highlights how the 3-aminobenzoate scaffold is utilized to construct complex heterocyclic systems with therapeutic potential.

Visualizing the Synthetic and Biological Pathways

To better understand the workflow and the biological context of the synthesized molecules, graphical representations are essential.

Caption: Synthetic pathway from tert-butyl 3-nitrobenzoate.

Caption: GLP-1 receptor signaling leading to insulin secretion.

Conclusion

Tert-butyl 3-nitrobenzoate serves as a valuable, albeit indirect, building block in medicinal chemistry. Its primary utility is realized after reduction to tert-butyl 3-aminobenzoate, which provides a protected aminobenzoic acid scaffold for the synthesis of complex drug candidates. The strategic use of the tert-butyl ester allows for selective manipulations at the amino position, enabling the construction of diverse molecular architectures for targeting a wide range of biological pathways, as exemplified by the synthesis of intermediates for GLP-1 receptor agonists. Further exploration of this versatile building block is warranted for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from tert-Butyl 3-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction